molecular formula C19H22ClN5O2 B2736732 (4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1797292-96-6

(4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone

Cat. No. B2736732
CAS RN: 1797292-96-6
M. Wt: 387.87
InChI Key: KHIYLHOYKKPCHH-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C11H13ClN2O . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 224.69 . The storage temperature is recommended to be at room temperature, in a dark place, and under an inert atmosphere .

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed and may cause serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

(4-chlorophenyl)-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c20-16-3-1-15(2-4-16)19(26)25-7-5-23(6-8-25)17-13-18(22-21-14-17)24-9-11-27-12-10-24/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIYLHOYKKPCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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